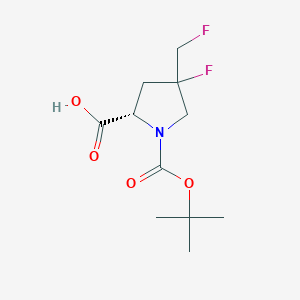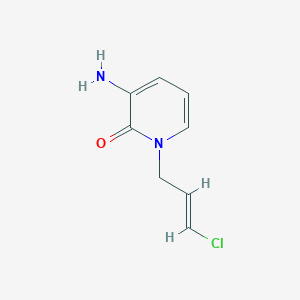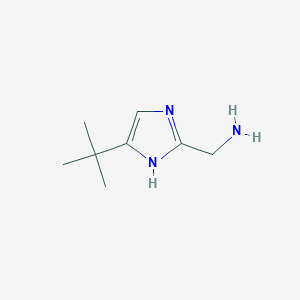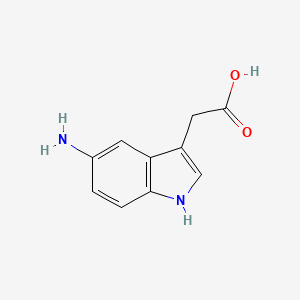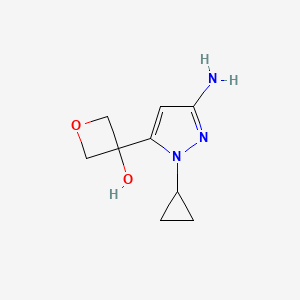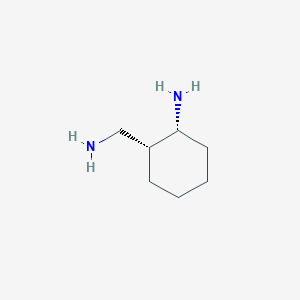![molecular formula C9H10F2OS B13334330 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Difluoromethoxy)benzene and ethanethiol.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:
1-[2-(Methoxy)phenyl]ethane-1-thiol: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.
1-[2-(Trifluoromethoxy)phenyl]ethane-1-thiol: The presence of an additional fluorine atom in the trifluoromethoxy group further enhances its lipophilicity and reactivity.
1-[2-(Chloromethoxy)phenyl]ethane-1-thiol:
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-4-2-3-5-8(7)12-9(10)11/h2-6,9,13H,1H3 |
InChI Key |
SJDOICJASPQDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
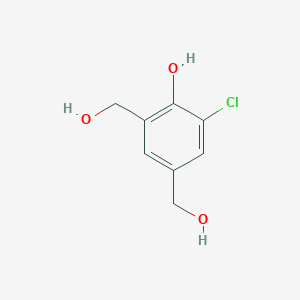
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
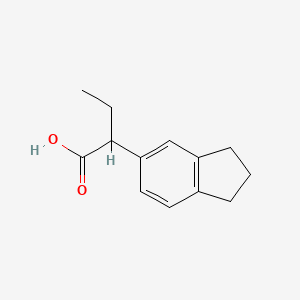
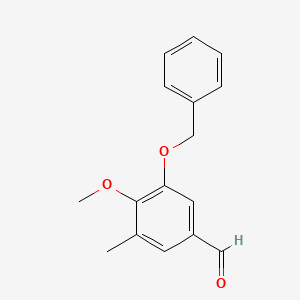
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
